molecular formula H9NSi3 B1208238 Trisilylamine CAS No. 13862-16-3

Trisilylamine

カタログ番号 B1208238
CAS番号: 13862-16-3
分子量: 107.33 g/mol
InChIキー: VOSJXMPCFODQAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Trisilylamine (TSA) is a chlorine and carbon-free commercial silylamine precursor . It is well-known for inducing improvements in the process and properties of silicon nitride (SiN x) thin films grown using atomic layer deposition (ALD) . It is also used in semiconductor processing for the deposition of silicon nitride, silicon oxynitride, and silicon oxide films .


Synthesis Analysis

Trisilylamine can be synthesized through gas phase-phase synthesis . The synthesis involves a reactor vessel with inlets for gaseous reactants and an inert gas . The system may include mechanical or static mixers . In another method, the monohalosilane is added to a reactor containing an anhydrous solvent to form a solution at a temperature ranging from approximately −100° C. to approximately 0° C .


Molecular Structure Analysis

The molecular formula of Trisilylamine is H9NSi3 . Its average mass is 107.335 Da and its mono-isotopic mass is 107.004280 Da . At 115 K, crystals of trisilylamine are triclinic, with a = 6.84, b = 8.17, c = 6.87 Å, α= 95.5, β= 119.1, γ= 98.6° .


Chemical Reactions Analysis

Trisilylamine is used as a precursor for the deposition of highly etch-resistant SiN x thin films having a high growth rate at a low temperature (<300 °C) using plasma enhanced ALD (PEALD) with hollow cathode plasma (HCP) . It is also involved in a reaction with hydrogen chloride .


Physical And Chemical Properties Analysis

Trisilylamine is a colorless liquid with a strong ammonia-like odor. It is highly reactive and easily decomposes in the presence of air and water. The boiling point of trisilylamine is 148˚C, and its melting point is -50˚C. The compound has a high vapor pressure and is highly flammable.

科学的研究の応用

Silicon Nitride Growth

Scientific Field

Material Science

Application Summary

TSA is known to induce improvements in the process and properties of silicon nitride (SiN x) thin films grown using atomic layer deposition (ALD) .

Methods of Application

TSA is used as a precursor in low-temperature plasma-enhanced ALD with hollow cathode plasma (HCP). The TSA molecule’s higher surface reactivity, enabled by weaker Si–N bonds, higher molecular polarity, and the existence of reactive Si–Si bonds, contributes to the improvements in PEALD SiN x .

Results or Outcomes

TSA grows SiN x film faster than other silylamine precursors. Furthermore, the TSA precursor produces SiN x films that have lower wet etch rate (WER) when compared to other silylamine precursors .

Plasma-Enhanced Atomic Layer Deposition (PEALD)

Scientific Field

Semiconductor Manufacturing

Application Summary

TSA is used as a highly reactive silicon precursor in the deposition of PEALD Silicon Nitride (SiN), which is desired for front-end-of-line applications in semiconductor industries .

Methods of Application

The PEALD SiN is deposited using TSA as the silicon precursor and three different reaction partners for a nitrogen precursor .

Results or Outcomes

The quality of PEALD SiN layers is compared with the reference standard, low-pressure chemical vapor deposition SiN layers. The properties of different SiN layers are interpreted using FTIR and XPS material characterization techniques .

Chemical Vapor Deposition (CVD)

Scientific Field

Electronics

Application Summary

TSA is used in the field of semiconductor chip manufacturing, particularly in the process of Chemical Vapor Deposition (CVD) .

Methods of Application

TSA is used in a flow type CVD machine to deposit silicon dielectrics into shallow trench isolation technology (STI). It is mainly used for filling advanced logic technology nodes and 3D NAND bit lines with main oxides .

Results or Outcomes

The use of TSA in CVD allows for the deposition of silicon dielectrics into STI, which is crucial in the manufacturing of semiconductor chips .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

TSA is used as a highly reactive silicon precursor in the deposition of Plasma-Enhanced Atomic Layer Deposition (PEALD) Silicon Nitride (SiN), which is crucial in nanotechnology applications .

Safety And Hazards

Trisilylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes .

将来の方向性

The global Trisilylamine (TSA) market is expected to witness significant growth, with a projected CAGR of % during the forecasted period . The increasing demand for TSA in the electronics and semiconductor industry is a major driving factor for market growth . Companies are investing in research and development activities to introduce new and improved TSA products to cater to the evolving requirements of end-users .

特性

InChI

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSJXMPCFODQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N([SiH3])([SiH3])[SiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H9NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisilylamine

CAS RN

13862-16-3
Record name Silanamine, N,N-disilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
660
Citations
MJ Barrow, EAV Ebsworth - Journal of the Chemical Society, Dalton …, 1984 - pubs.rsc.org
… basicity of trisilylamine as compared with trimethylamine; (p * … pair of electrons in trisilylamine. Dimethylsilylamine (Me2NSiH3) … This structure analysis of trisilylamine was undertaken to …
Number of citations: 23 pubs.rsc.org
Y Mo, Y Zhang, J Gao - Journal of the American Chemical Society, 1999 - ACS Publications
… structural difference between trisilylamine and trimethylamine. … On the other hand, in trisilylamine, the silicon d orbitals make … negative hyperconjugation effect in trisilylamine, resulting …
Number of citations: 153 pubs.acs.org
DB Beach, WL Jolly - Inorganic Chemistry, 1984 - ACS Publications
… of trisilylamine. This LOIP value is the ionization potential that the N 2p orbital of trisilylamine … In the case of trisilylamine we see that the nitrogen lone pair is stabilized, relative to the …
Number of citations: 21 pubs.acs.org
L Noodleman, NL Paddock - Inorganic Chemistry, 1979 - ACS Publications
While there seems no doubt that-interactions occur in trisilylamine, they are not the only important factor, 8 and may not, in themselves, induce planarity. A theoretical investigation9 of …
Number of citations: 26 pubs.acs.org
RP Bush, NC Lloyd, CA Pearce - Journal of the Chemical Society A …, 1969 - pubs.rsc.org
… hr., the concentration of the trisilylamine had fallen to half its … more sterically hindered than the trisilylamine, both in the … of x-bonding, the trisilylamine would be the stronger base and …
Number of citations: 22 pubs.rsc.org
DC McKean, I Torto - Spectrochimica Acta Part A: Molecular and …, 2001 - Elsevier
… The molecule of trisilylamine has been a focus of interest … If such an interaction were present in trisilylamine, one would … This C 3h structure found for trisilylamine contrasts with the C …
Number of citations: 7 www.sciencedirect.com
EAV Ebsworth, JR Hall, MJ Mackillop, DC McKean… - Spectrochimica …, 1958 - Elsevier
… skeleton NSi, of trisilylamine is planar, in contrast to the pyramidal structure of trimethylamine. In the present paper the vibrational spectra of trisilylamine and trisilylamine-&, are …
Number of citations: 69 www.sciencedirect.com
YV Vishnevskiy, MA Abaev, AA Ivanov, LV Vilkov… - Journal of Molecular …, 2008 - Elsevier
… [79], [80] have shown that using a strictly block-localized wave function (BLW) method is able to provide a clear explanation for the planarity of trisilylamine and for the partial …
Number of citations: 7 www.sciencedirect.com
BW Bush, AH Marquis, O Egwu… - Surface and Interface …, 2008 - Wiley Online Library
Adsorption of trisilylamine (TSA) on the Si(100) surface has been studied using temperature programmed desorption (TPD) and time‐of‐flight electron stimulated desorption (TOFESD). …
R West, GA Gornowicz - Journal of the American Chemical …, 1971 - ACS Publications
Acetonitrile reacts with excess teri-butyllithium in ether at—78 to form Li2C2HN and 2 equiv of isobutane. With aldehydes and ketones, Li2C2HN gives diadducts,(LiOCR2) 2CHCN, in …
Number of citations: 119 pubs.acs.org

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